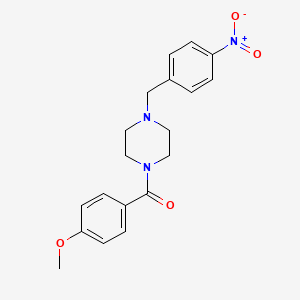
1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine
Übersicht
Beschreibung
1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The compound has also been studied for its potential as an anticancer agent.
Wirkmechanismus
The exact mechanism of action of 1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine is not fully understood. However, it is believed to act through multiple pathways. Studies have shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It also modulates the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
Studies have shown that 1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine has a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis. It also exhibits anticonvulsant activity, suggesting its potential use in the treatment of epilepsy. Additionally, it has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine in lab experiments is its high potency and selectivity. This allows for precise control of the experimental conditions and reduces the risk of off-target effects. Additionally, the compound has been shown to have good oral bioavailability, making it a suitable candidate for drug development.
One limitation of using 1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine in lab experiments is its potential toxicity. Studies have shown that the compound can cause liver damage and renal toxicity at high doses. Therefore, it is important to use appropriate safety precautions when handling the compound.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to fully understand the compound's mechanism of action and its effects on neuronal function. Additionally, the compound's potential use as an anticancer agent warrants further investigation.
Another area of future research is the development of novel analogs of 1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine with improved pharmacological properties. This could involve modifications to the chemical structure to enhance potency, selectivity, and bioavailability.
Conclusion
In conclusion, 1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine is a promising compound with a range of potential therapeutic applications. Its high potency and selectivity make it a suitable candidate for drug development. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-26-18-8-4-16(5-9-18)19(23)21-12-10-20(11-13-21)14-15-2-6-17(7-3-15)22(24)25/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYUFHUBJPPQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)[4-(4-nitrobenzyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




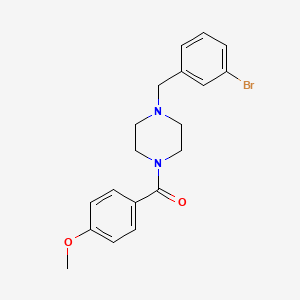

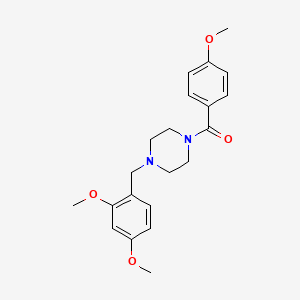



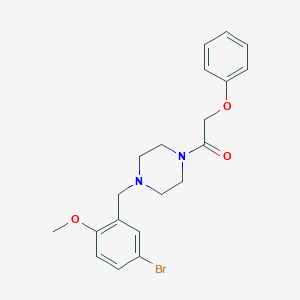
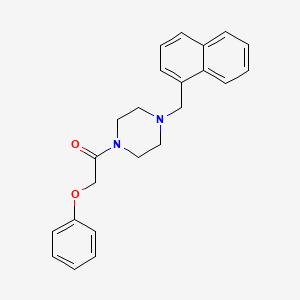

![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B3571796.png)
![4-methyl-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3571820.png)
![10-[(2-pyridinylthio)acetyl]-10H-phenothiazine](/img/structure/B3571825.png)
